molecular formula C8H4N6O4 B11758008 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone

Cat. No.: B11758008
M. Wt: 248.16 g/mol
InChI Key: XJCYHFCAMLRPBK-UHFFFAOYSA-N
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Description

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone is a fused heterocyclic compound featuring a pyrimido-pteridine scaffold with four carbonyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N6O4

Molecular Weight

248.16 g/mol

IUPAC Name

1,6-dihydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone

InChI

InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h(H2,9,12,14,16,18)(H2,10,11,13,15,17)

InChI Key

XJCYHFCAMLRPBK-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Efficiency and Scalability

  • Microwave Synthesis : Highest throughput (20–30 min) but requires specialized equipment.

  • Oxidative Cyclization : Robust for large-scale production (kg-scale reported) but generates toxic byproducts.

  • Electrochemical Methods : Eco-friendly but limited to lab-scale applications.

Purity and Byproduct Formation

  • Low pH conditions in oxidative cyclization reduce 6-methyl derivatives from 31% to <2%.

  • Microwave routes exhibit superior regioselectivity due to uniform heating .

Chemical Reactions Analysis

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase and phosphodiesterase. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

1,3,7,9-Tetramethylpyrimido[4,5-g]pteridine-2,4,6,8-tetraone

  • Structure : Fully aromatic core with four N-methyl groups.
  • Synthesis : Microwave-assisted one-step synthesis under controlled conditions, confirmed by ¹H NMR (δ = 3.59 and 3.32 ppm for N-methyl groups) and ¹³C NMR (four carbonyls at ~160–170 ppm) .
  • Key Difference : Methyl substituents enhance lipophilicity compared to the unsubstituted parent compound.

1,3,7,9-Tetraphenyl-9,10a-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetraone

  • Structure : Phenyl groups at positions 1,3,7,9 and partial saturation at 9,10a.
  • Synthesis: Photo-mediated oxidative cyclization using PhPPTNO, yielding a white solid after column chromatography .
  • Key Difference : Bulky phenyl groups may sterically hinder interactions in biological systems but improve stability.

Alkyl-Substituted Derivatives (Tetrapropyl and Tetrabutyl)

  • Examples :
    • Tetrapropyl : ¹H NMR δ 0.98 ppm (triplet, CH₃); m/z 416 [M⁺] .
    • Tetrabutyl : ¹H NMR δ 0.99–0.82 ppm (multiple CH₃); IR peaks at 2957 cm⁻¹ (alkyl C-H) .

5,6-Dihydropyrimido[4,5-d]pyrimidines

  • Structure : Partial saturation at positions 5 and 5.
  • Synthesis : Cyclocondensation of pyrimidine-5-carbaldehyde derivatives with orthoesters under microwave irradiation .
  • Key Difference : Reduced aromaticity compared to the fully conjugated tetraone system, impacting electronic properties.

DHFR Inhibition

  • 1-Methylpteridine-2,4,7-triones : Show 2.08–50.03% DHFR inhibition, with hydroxy-aryl substituents enhancing activity .
  • 7-Arylfuro[3,2-g]pteridines : Exhibit 14.59–39.46% inhibition; annulation of furan improves activity .
  • Substituents like methyl or phenyl could modulate binding affinity.

Antimicrobial Activity

  • Phthalazine-tetraone Analogs : Demonstrated antimicrobial activity, though specific data for pyrimido-pteridines are lacking .

Physicochemical Properties

Property 1,6-Dihydropyrimido[4,5-g]pteridine-tetraone Tetramethyl Derivative Tetraphenyl Derivative
Molecular Weight ~296 g/mol (unsubstituted) 304.26 g/mol 532.52 g/mol
Lipophilicity (LogP) Moderate (predicted) Increased (methyl groups) High (phenyl groups)
Solubility Low in water (polar carbonyls) Reduced due to methyl groups Very low (bulky substituents)
Thermal Stability Decomposes >200°C Stable up to ~250°C Stable up to ~300°C

Biological Activity

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1,6-dihydropyrimido[4,5-g]pteridine derivatives typically involves multi-step reactions. Common methods include:

  • Condensation Reactions : Utilizing aryl aldehydes and amines under acidic or basic conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield.
  • Regiospecific Reactions : Such as Diels–Alder cycloadditions to form complex structures efficiently .

Example Synthetic Pathway

A notable synthetic route involves the reaction of 4-aminopyrimidine derivatives with various electrophiles under controlled conditions to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of 1,6-dihydropyrimido[4,5-g]pteridine exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : Compounds synthesized from this scaffold have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Antiviral Activity

Recent investigations have highlighted the potential of these compounds as antiviral agents:

  • Hepatitis B Virus (HBV) : Some derivatives have been identified as inhibitors of HBV DNA replication in vitro. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antiviral potency .

Enzyme Inhibition

1,6-Dihydropyrimido[4,5-g]pteridine compounds have also been studied for their ability to inhibit key enzymes involved in disease processes:

  • Pteridine Reductase 1 (PTR1) : This enzyme is crucial for the survival of certain parasites such as Leishmania spp. and Trypanosoma brucei. Compounds from this class have demonstrated low nanomolar inhibition against PTR1, suggesting their potential as antiparasitic agents .

Study 1: Antimicrobial Efficacy

A study evaluated a series of synthesized pyrimido derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µg/mL)Activity
Compound A8Effective against S. aureus
Compound B16Effective against E. coli

Study 2: Antiviral Activity Against HBV

In vitro assays revealed that a specific derivative significantly inhibited HBV replication with an IC50 value of 0.5 µM.

CompoundIC50 (µM)Mechanism
Compound C0.5Inhibition of viral DNA polymerase

Q & A

Q. Table 1: Representative Syntheses

DerivativeConditionsYieldKey DataReference
3d (dihydro)MW, solvent-free53%IR: 1691 cm⁻¹ (C=O); HRMS: 276.1589
4a (tetrahydro)EtOH, acetone, p-TsOH70%¹H-NMR: δ 1.45 (s, 6H); MS: m/z 330

Basic: How is stereochemical control achieved during the synthesis of tetrahydropyrimido[4,5-g]pteridine derivatives?

Answer:
Stereochemistry is induced via:

  • Chiral auxiliaries or enantioselective catalysts during cyclocondensation .
  • Theoretical calculations (e.g., DFT) to corroborate NMR-derived stereochemical assignments, particularly for fused-ring conformations .
  • Solvent polarity adjustments (e.g., ethanol vs. acetone) to favor specific diastereomers .

Advanced: How do substituents on the pteridine core influence dihydrofolate reductase (DHFR) inhibition?

Answer:
Substituent effects were systematically studied ():

  • Electron-withdrawing groups (e.g., nitro, halogens) on aryl moieties enhance DHFR inhibition by 8–35% via improved lipophilicity and target binding .
  • Hydroxyethyl groups at position 6 increase activity (e.g., compound 3 series: 2.08–50.03% inhibition) compared to styryl analogs (<10% inhibition) .
  • Molecular docking reveals critical interactions: hydrogen bonding with Asp27 and hydrophobic contacts with Phe31 in DHFR’s active site .

Q. Table 2: DHFR Inhibition by Selected Derivatives

CompoundSubstituent% InhibitionReference
3.4p-NO₂ aryl35.44%
3.12Benzofuran35.44%
6.8m-NO₂ aryl35.4%

Advanced: What methodological challenges arise in analyzing electrochemical properties of this compound?

Answer:
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal redox behavior critical for applications like energy storage:

  • Multi-electron transfer : The tetraone structure allows four redox-active sites, but overlapping peaks complicate data interpretation .
  • Potential drift : Measurements vs. Fc+/Fc reference show shifts due to solvent effects (e.g., acetonitrile vs. DMF) .
  • Irreversible oxidation : Observed at ~1.5 V (vs. Fc+/Fc) for phenyl-substituted derivatives, requiring controlled atmospheres to prevent degradation .

Figure 1: CV profiles for 1,3,7,9-tetraphenyl derivative show redox couples at −1.2 V and +1.5 V .

Advanced: How can contradictory yields in microwave-assisted syntheses be resolved?

Answer:
Yield discrepancies arise from:

  • Reaction time optimization : Prolonged MW irradiation (>1 minute) may degrade products, reducing yields .
  • Catalyst loading : Excess acid (e.g., p-TsOH) can promote side reactions, as seen in benzaldehyde-derived analogs .
  • Workup protocols : Neutralization with NaHCO₃ vs. NaOH affects precipitation efficiency .

Recommendation : Use design of experiments (DoE) to map time, temperature, and catalyst interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Assigns stereochemistry (e.g., δ 3.32 ppm for methyl groups in tetrahydro derivatives) .
  • HRMS : Confirms molecular ions (e.g., m/z 276.1589 for C₁₄H₂₀N₄O₂) .
  • IR : Identifies carbonyl stretches (1641–1691 cm⁻¹) and NH vibrations (3180 cm⁻¹) .

Advanced: What computational methods validate the stereochemical outcomes of synthetic routes?

Answer:

  • DFT calculations : Compare theoretical and experimental NMR chemical shifts to assign diastereomers .
  • Molecular dynamics (MD) simulations : Predict solvent effects on cyclization pathways .
  • Docking studies : Map steric clashes in DHFR binding pockets to explain activity trends .

Advanced: How does the compound’s redox activity compare to structurally related cathodic materials?

Answer:
While not directly tested, its tetraone scaffold resembles pyrene-4,5,9,10-tetraone (PPTO), which delivers 234 mA h g⁻¹ in batteries . Key differences:

  • Lower conductivity : Pteridine derivatives may require carbon additives for practical use.
  • Multi-electron transfer : Theoretical capacity could exceed 300 mA h g⁻¹ if all four carbonyl groups participate .

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